REACTION_CXSMILES
|
[Al].II.[CH2:4](Br)[C:5]#C.ClC1C=CC(O[CH:14](N2C=NC=N2)[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17])=CC=1.[Cl-].[NH4+]>O1CCCC1.[Hg](Cl)Cl>[CH3:19][C:16]([CH3:17])([CH3:18])[CH:15]([OH:20])[CH2:14][C:4]#[CH:5] |f:4.5|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg](Cl)Cl
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
293.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2N=CN=C2)C=C1
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The bulk of the solvent was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with twice 600 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
After the organic phase had been washed with water, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated crystalline product was filtered off
|
Type
|
WASH
|
Details
|
washed with isopropanol and diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |